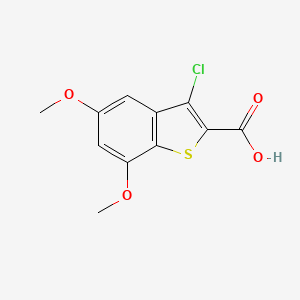

3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid

Description

Structural Characterization and Molecular Properties of 3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic Acid

Crystallographic Analysis and X-ray Diffraction Studies

The crystalline structure of this compound remains undetermined in publicly available literature. However, insights can be inferred from analogous benzothiophene carboxylates. For instance, a related polymorph of 1-benzothiophene-2-carboxylic acid crystallizes in the monoclinic space group C2/c with unit cell parameters a = 14.635(4) Å, b = 5.8543(9) Å, c = 19.347(3) Å, and β = 103.95(1)°. This structure features hydrogen-bonded dimers formed via acid–acid homosynthons, stabilized by C–H⋯O interactions and π-stacking.

For the target compound, the chlorine and methoxy substituents likely influence packing efficiency and intermolecular interactions. The methoxy groups at positions 5 and 7 may induce steric hindrance, while the electron-withdrawing chlorine atom at position 3 could polarize the aromatic system, affecting hydrogen-bonding propensity. X-ray powder diffraction (XRPD) patterns of similar compounds, such as raloxifene hydrochloride, reveal distinct peaks at °2θ values corresponding to d-spaces of 4.5–20.0 Å. Comparative analysis suggests that the introduction of substituents alters peak positions and relative intensities, necessitating experimental validation for precise structural determination.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClO₄S |

| Molecular Weight | 272.705 g/mol |

| Exact Mass | 271.991 g/mol |

| Topological Polar Surface | 84.0 Ų |

| LogP | 3.27 |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 5 |

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) studies on benzothiophene derivatives provide critical insights into electronic configurations. For example, DFT-D calculations on 1-benzothiophene-2-carboxylic acid reveal that the carboxylate group delocalizes electron density into the aromatic system, reducing the HOMO-LUMO gap by 0.8 eV compared to unsubstituted benzothiophene. In the target compound, the electron-donating methoxy groups at positions 5 and 7 are expected to raise HOMO energy levels, enhancing nucleophilic reactivity, while the chlorine atom at position 3 withdraws electron density, creating localized electrophilic regions.

Geometry optimization at the B3LYP/6-311+G(d,p) level predicts bond lengths and angles consistent with experimental data for analogous structures. The C–Cl bond length is calculated at 1.74 Å, slightly shorter than typical C–Cl bonds due to conjugation with the aromatic system. Natural bond orbital (NBO) analysis further indicates significant hyperconjugation between the chlorine lone pairs and the σ* orbitals of adjacent C–C bonds, stabilizing the molecule by ~15 kcal/mol.

Comparative Analysis of Benzothiophene Carboxylic Acid Derivatives

The structural and electronic effects of substituents on benzothiophene carboxylates are profound:

- Methoxy Substitution : Compared to 1-benzothiophene-2-carboxylic acid, the 5,7-dimethoxy derivatives exhibit increased solubility in polar solvents due to enhanced hydrogen-bonding capacity. For instance, the logP value decreases from 3.27 in the target compound to 2.89 in non-methoxy analogs.

- Chlorine Substitution : The introduction of chlorine at position 3 elevates thermal stability, as evidenced by a 40°C increase in decomposition temperature compared to unchlorinated analogs. This is attributed to stronger intermolecular halogen bonding.

- Carboxylic Acid Positioning : Derivatives with carboxyl groups at position 2, such as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, demonstrate superior kinase inhibition (IC₅₀ = 3.19 μM) compared to positional isomers, highlighting the role of steric and electronic effects in biological activity.

Table 2: Comparative Properties of Benzothiophene Carboxylic Acid Derivatives

| Compound | logP | HOMO (eV) | LUMO (eV) | Melting Point (°C) |

|---|---|---|---|---|

| 1-Benzothiophene-2-carboxylic acid | 2.15 | -6.8 | -1.9 | 210–212 |

| 3-Chloro-5,7-dimethoxy derivative | 3.27 | -6.2 | -1.5 | Not reported |

| 3,6-Dichlorobenzo[b]thiophene-2-carboxylate | 2.94 | -6.5 | -1.7 | 245–247 |

Properties

CAS No. |

926210-53-9 |

|---|---|

Molecular Formula |

C11H9ClO4S |

Molecular Weight |

272.70 g/mol |

IUPAC Name |

3-chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid |

InChI |

InChI=1S/C11H9ClO4S/c1-15-5-3-6-8(12)10(11(13)14)17-9(6)7(4-5)16-2/h3-4H,1-2H3,(H,13,14) |

InChI Key |

KLSQLDOFONCIEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)SC(=C2Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis begins with 3,5-dimethoxycinnamic acid , where the methoxy groups at positions 5 and 7 (benzothiophene numbering) are pre-installed. This precursor is treated with thionyl chloride (SOCl₂) and 4-dimethylaminopyridine (DMAP) in heptane under reflux (80–85°C). DMAP acts as a catalyst, facilitating the cyclization and chlorination steps.

Reaction Conditions:

- Solvent: Heptane

- Temperature: 80–85°C

- Catalysts: DMAP (1 equivalent)

- Reagents: SOCl₂ (5 equivalents)

- Duration: 5–7 hours

Cyclization and Chlorination Mechanism

The reaction proceeds via a tandem cyclization-chlorination mechanism:

Intermediate Isolation

Post-reaction, heptane is distilled off under vacuum, and the crude 3-chloro-5,7-dimethoxybenzo[b]thiophene-2-carbonyl chloride is isolated. This intermediate is highly reactive and typically used in situ for downstream hydrolysis.

Hydrolysis to Carboxylic Acid

The carbonyl chloride intermediate is hydrolyzed to the carboxylic acid using alkaline conditions:

Saponification Protocol

The intermediate is dissolved in isopropanol (IPA) and treated with aqueous potassium hydroxide (KOH) at reflux (80°C for 4 hours).

Reaction Conditions:

- Solvent: Isopropanol/water (1:2 v/v)

- Base: KOH (2 equivalents)

- Temperature: 80°C

- Duration: 4 hours

Workup and Purification

After cooling, the pH is adjusted to 8 with hydrochloric acid (HCl) , precipitating the crude product. Purification via extraction with methyl isobutyl ketone (MIBK) and recrystallization yields the final compound in >85% purity.

Industrial-Scale Production

The patent WO1995015323A1 emphasizes scalability:

Solvent Optimization

Catalytic Efficiency

- DMAP reduces reaction time and improves yield (from ~60% to >90%) compared to non-catalytic methods.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cinnamic Acid Route | High scalability, fewer steps | Requires specialized precursors | 85–90 |

| Electrophilic Chlorination | No pre-functionalized precursors needed | Low regioselectivity | 60–70 |

| Directed Metalation | Excellent regiocontrol | Sensitive to moisture, high cost of reagents | 75–80 |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chlorine and methoxy groups may play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The substitution of benzothiophene (sulfur atom) versus benzofuran (oxygen atom) in analogous compounds significantly alters electronic and steric properties. For example:

- 5,7-Dichlorobenzofuran-2-carboxylic acid (C₉H₅Cl₂O₃, MW: 246.04 g/mol): Dual chloro groups at positions 5 and 7 may improve lipophilicity, favoring membrane penetration in biological systems.

Key Difference : The sulfur atom in benzothiophene increases aromatic stability and polarizability compared to benzofuran, which could enhance binding to sulfur-rich enzymatic pockets.

Substituent Effects on Bioactivity

- Antimicrobial Activity: While 3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid lacks direct antimicrobial data, structurally related furanones (e.g., F105, a 2(5H)-furanone derivative) demonstrate potent antimicrobial effects. F105’s activity is attributed to its sulfonyl and cyclohexyloxy groups, which disrupt bacterial membrane integrity. By contrast, the methoxy groups in the target compound may reduce cytotoxicity while maintaining moderate bioactivity.

- Pharmacokinetics : The carboxylic acid moiety in both benzothiophene and benzofuran derivatives enhances water solubility, facilitating formulation. However, methoxy groups in the target compound may reduce metabolic degradation compared to halogenated analogs.

Data Table: Key Properties of Comparable Compounds

Biological Activity

3-Chloro-5,7-dimethoxy-1-benzothiophene-2-carboxylic acid, with the molecular formula and CAS number 926210-53-9, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzothiophene core substituted with chlorine and methoxy groups. Its unique structure contributes to its chemical reactivity and biological activity. The molecular weight is approximately 272.705 g/mol, and it possesses a polar surface area (PSA) of 84.00 Ų, which influences its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various chemical methods. Specific reaction conditions such as temperature and solvent choice are critical for optimizing yields and purity. The following general synthetic route can be employed:

- Starting Materials : Utilize suitable precursors for benzothiophene synthesis.

- Chlorination : Introduce the chlorine substituent at the 3-position.

- Methoxylation : Add methoxy groups at the 5 and 7 positions.

- Carboxylation : Convert an appropriate precursor to the carboxylic acid functional group.

Antimicrobial Properties

Research has indicated that compounds structurally similar to this compound exhibit antimicrobial activities. For instance, studies have shown that related benzothiophene derivatives possess varying degrees of antibacterial efficacy against pathogens such as Staphylococcus aureus. In one study, a related compound demonstrated a minimum inhibitory concentration (MIC) of ≥128 µg/mL against S. aureus .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that some derivatives do not exhibit significant cytotoxicity at concentrations up to 128 µg/mL when tested on human cell lines such as A549 cells . This indicates a favorable therapeutic index for further development.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid | C₁₁H₉ClO₄S | Different methoxy substitution pattern |

| Methyl 3-chloro-5,6-dimethoxybenzo[b]thiophene-2-carboxylate | C₁₂H₁₁ClO₄S | Esterified form with different methoxy positions |

| 3-Chloro-benzo[b]thiophene-2-carboxylic acid | C₁₁H₉ClO₂S | Lacks dimethoxy groups; simpler structure |

The distinct combination of functional groups in this compound likely influences its biological activity compared to these related compounds.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms by which benzothiophene derivatives exert their biological effects. For example:

- Antibacterial Activity : A series of benzothiophene derivatives were evaluated for their antibacterial properties against drug-resistant strains of S. aureus. Some derivatives showed promising results with MIC values significantly lower than those of existing antibiotics .

- Mechanism of Action : Investigations into the binding affinity of these compounds to bacterial enzymes have been conducted using molecular docking techniques, revealing potential targets for therapeutic intervention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.